An In-depth Technical Guide to 1-butyl-1H-benzimidazole-2-carbaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-butyl-1H-benzimidazole-2-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzimidazole core substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C2 position. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] The presence of the N-butyl group enhances the lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2] The aldehyde functionality at the 2-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate in the synthesis of more complex, biologically active molecules.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-butyl-1H-benzimidazole-2-carbaldehyde, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of 1-butyl-1H-benzimidazole-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 430470-84-1 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from related compounds[3] |
Spectroscopic Characterization
Detailed experimental spectra for 1-butyl-1H-benzimidazole-2-carbaldehyde are not widely published. However, the expected spectroscopic signatures can be predicted based on the analysis of analogous compounds, such as N-butyl-1H-benzimidazole and other 2-formyl benzimidazoles.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the butyl group, the aromatic protons of the benzimidazole ring, and the aldehyde proton. The protons of the methylene group adjacent to the nitrogen (α-CH₂) of the butyl chain would likely appear as a triplet at approximately 4.2-4.5 ppm. The aromatic protons should resonate in the region of 7.2-7.8 ppm. The highly deshielded aldehyde proton is anticipated to be a singlet further downfield, likely in the range of 9.8-10.2 ppm.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will feature signals for the four distinct carbons of the butyl group, the carbons of the benzimidazole ring, and the carbonyl carbon of the aldehyde. The aldehydic carbonyl carbon is expected to have a chemical shift in the range of 185-195 ppm. The carbons of the benzimidazole ring will appear in the aromatic region (approximately 110-150 ppm), and the butyl carbons will be in the aliphatic region (approximately 13-50 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum should display a strong characteristic absorption band for the C=O stretch of the aldehyde group around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will appear just below 3000 cm⁻¹. The C=N stretching of the imidazole ring is typically observed in the 1500-1620 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 202. Fragmentation would likely involve the loss of the butyl chain and the aldehyde group.
Synthesis of 1-butyl-1H-benzimidazole-2-carbaldehyde
The synthesis of 1-butyl-1H-benzimidazole-2-carbaldehyde can be approached through several established methods for constructing the benzimidazole core and introducing the N-butyl and C2-formyl groups. A common and effective strategy involves a two-step process: N-alkylation of a pre-formed benzimidazole-2-carbaldehyde or a multi-component reaction.
Synthetic Workflow Overview
Caption: Synthetic routes to 1-butyl-1H-benzimidazole-2-carbaldehyde.
Experimental Protocol: N-Alkylation of 1H-Benzimidazole-2-carbaldehyde (Route A)
This protocol is a generalized procedure based on standard N-alkylation methods for benzimidazoles.[5]
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Materials:
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1H-Benzimidazole-2-carbaldehyde
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1-Bromobutane
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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To a solution of 1H-benzimidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
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Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-butyl-1H-benzimidazole-2-carbaldehyde.
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Chemical Reactivity and Synthetic Applications
The aldehyde group at the 2-position of the benzimidazole ring is the primary site of reactivity, enabling a variety of carbon-carbon bond-forming reactions. This makes 1-butyl-1H-benzimidazole-2-carbaldehyde a valuable building block for the synthesis of diverse molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a base, to form an α,β-unsaturated product. This reaction is pivotal for creating compounds with potential applications as fine chemicals and pharmaceutical intermediates.
Caption: Knoevenagel condensation of 1-butyl-1H-benzimidazole-2-carbaldehyde.
Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This is achieved by reacting the aldehyde with a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.
Caption: Wittig reaction of 1-butyl-1H-benzimidazole-2-carbaldehyde.
Applications in Drug Discovery
The benzimidazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as antimicrobial, antiviral, and anticancer effects.[4][6] The introduction of a butyl group at the N1-position can enhance the compound's ability to penetrate biological membranes, potentially improving its bioavailability and efficacy.[2]
The 2-formyl group acts as a key anchor point for the synthesis of a library of derivatives through reactions like those described above. These derivatives can then be screened for various biological activities. For instance, condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which are known to possess a broad range of pharmacological properties.
Workflow for Drug Discovery
Caption: A generalized workflow for the utilization of 1-butyl-1H-benzimidazole-2-carbaldehyde in a drug discovery program.
Conclusion
1-butyl-1H-benzimidazole-2-carbaldehyde is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its structural features, combining the privileged benzimidazole scaffold with a lipophilic butyl group and a reactive aldehyde handle, make it an attractive starting material for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
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Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
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Gaba, M., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]
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Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. [Link]
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Kazachenko, A. S., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. [Link]
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PubChem. 1H-Benzimidazole-2-carboxaldehyde. [Link]
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Tadmouri, A., et al. (2018). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. [Link]
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Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]




